2,3-Dihydropodocarpusflavone A
CAS No.: 852875-96-8
Cat. No.: VC0202263
Molecular Formula: C31H22O10
Molecular Weight: 554.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 852875-96-8 |
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Molecular Formula | C31H22O10 |
Molecular Weight | 554.5 g/mol |
IUPAC Name | 8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C31H22O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-11,13,26,32-36H,12H2,1H3/t26-/m0/s1 |
SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Appearance | Yellow powder |
Introduction
Chemical Classification and Basic Properties
2,3-Dihydropodocarpusflavone A (CAS: 852875-96-8) belongs to the biflavonoid class of natural compounds, which are dimeric forms of flavonoids. Biflavonoids are much less studied compared to monomeric flavonoids, with an estimated 600 different natural biflavonoids currently known . The compound features a complex structure with a molecular formula of C31H22O10 and a molecular weight of 554.50 g/mol . As the name suggests, it is a dihydro derivative of podocarpusflavone A, indicating hydrogenation at the 2,3-position of one flavonoid unit.
Physical characterization reveals 2,3-Dihydropodocarpusflavone A appears as a yellow powder with a melting point of 231-232°C when recrystallized from methanol . Its calculated polar surface area (PSA) is approximately 166.89, indicating relatively high polarity compared to many other natural products . The compound demonstrates good solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Structural Characteristics
The structural name indicates that 2,3-Dihydropodocarpusflavone A is a reduced form of Podocarpusflavone A, specifically with hydrogenation at the 2,3-position. The parent compound, Podocarpusflavone A, is known for its strong non-cytotoxic, non-nucleotide inhibitory activity against RNA polymerase of dengue virus NS5 protein . The dihydro derivative likely maintains the core biflavonoid structure while offering potentially different biological properties due to the structural modification.
Physicochemical Properties
Table 1 summarizes the key physicochemical properties of 2,3-Dihydropodocarpusflavone A:
Natural Sources and Distribution
2,3-Dihydropodocarpusflavone A has been primarily isolated from the barks of Podocarpus macrophyllus, a coniferous tree belonging to the family Podocarpaceae . This taxonomic source is significant as the Podocarpus genus is known to produce various bioactive compounds including biflavonoids, norditerpene dilactones, and other phenolic compounds, many of which exhibit antimicrobial and antineoplastic properties.
Additional research indicates that 2,3-Dihydropodocarpusflavone A can also be isolated from Cycas beddomei, expanding its known natural distribution . The presence of this compound across different plant families suggests convergent evolution in the production of biologically active defensive compounds.
Analytical Methods and Research Applications
Current Research Applications
Comparison with Related Biflavonoids
To better understand 2,3-Dihydropodocarpusflavone A's place within the broader biflavonoid family, Table 2 compares it with several structurally related compounds:
Future Research Perspectives
Research on 2,3-Dihydropodocarpusflavone A presents several promising avenues for future investigation:
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Comprehensive pharmacological profiling to establish its specific biological activities and therapeutic potential, particularly focusing on antiviral and antimicrobial applications.
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Detailed structure-activity relationship studies comparing 2,3-Dihydropodocarpusflavone A with related biflavonoids to understand how structural modifications affect bioactivity.
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Investigation of pharmacokinetic properties, as related biflavonoids like amentoflavone have demonstrated rapid metabolism and low bioavailability . Determining whether hydrogenation affects these properties could provide valuable insights.
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Exploration of synthetic or semi-synthetic routes to produce 2,3-Dihydropodocarpusflavone A or optimized derivatives with enhanced bioactivity or improved pharmacokinetic profiles.
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Examination of the ecological role of 2,3-Dihydropodocarpusflavone A in plant defense mechanisms and potential applications in sustainable agriculture.
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